4-Chloro-1-ethyl-1H-indazol-3-amine
Overview
Description
“4-Chloro-1-ethyl-1H-indazol-3-amine” is a halogenated heterocycle . It’s a member of indazoles . The empirical formula is C9H10ClN3 and the molecular weight is 195.65 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring and a benzene ring . The SMILES string representation is CCn1nc(N)c2c(Cl)cccc12
.
Physical and Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 195.65 . The exact mass and monoisotopic mass are 167.0250249 g/mol .
Scientific Research Applications
Synthesis and Antitumor Activity
- Antitumor Properties : A compound synthesized from 4-Chloro-1-ethyl-1H-indazol-3-amine exhibited inhibitory effects against cancer cell lines, specifically A549 and BGC-823 (Ji et al., 2018).
Chemical Synthesis and Characterization
- Synthesis of Complex Compounds : this compound is used as a starting material in various chemical syntheses, including the preparation of complex compounds with potential biological activities (Xin, 2003).
- Green Synthesis Methods : It is also used in eco-friendly methods for synthesizing bio-active novel 3-aminoindazole derivatives (Devkate et al., 2021).
- Chemoselective Amination Studies : Research has explored its use in amination reactions, particularly in studies of chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles (Shen et al., 2010).
Synthesis of Heterocyclic and Medicinal Compounds
- Fused Tetracyclic Heterocycles : Its derivatives are involved in the synthesis of fused tetracyclic heterocycles, significant in medicinal chemistry (Li et al., 2013).
- Palladium-Catalyzed Amination : It is used in palladium-catalyzed amination reactions for the synthesis of new isoquinolines, showcasing its utility in organic synthesis (Prabakaran et al., 2010).
Structural Analysis and Surface Study
- Crystal Structure Analysis : Research includes the synthesis, characterization, and crystal structure analysis of its derivatives, providing insights into molecular structure and interactions (Nadaf et al., 2019).
Novel Synthesis Approaches
- Innovative Synthesis Techniques : Studies have demonstrated its use in novel synthesis approaches, such as silver(I)-mediated intramolecular oxidative C–H amination (Park et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume control .
Pharmacokinetics
Its molecular weight of 19565 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the general behavior of indazole derivatives, it can be inferred that it may have effects on cell cycle regulation and cell volume control .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally influence the action of chemical compounds .
Properties
IUPAC Name |
4-chloro-1-ethylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSAXMOYEMOPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)Cl)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650966 | |
Record name | 4-Chloro-1-ethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-49-7 | |
Record name | 4-Chloro-1-ethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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